5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS number
5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS number
An In-depth Technical Guide to 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Core Topic: 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS Number: 773881-43-9[1][2][3]
Abstract
This technical guide provides a comprehensive overview of 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione, a pivotal building block in the field of organic electronics. Identified by the CAS number 773881-43-9, this molecule, often abbreviated as TPD-octyl, features a potent electron-deficient thieno[3,4-c]pyrrole-4,6-dione (TPD) core functionalized with an octyl side chain. This strategic design imparts both desirable electronic properties and solution processability. We will delve into its fundamental physicochemical characteristics, detailed synthesis and functionalization protocols, and its critical role in the development of high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This document is intended for researchers and scientists in materials science and drug development, offering both foundational knowledge and practical, field-proven insights into the application of this versatile compound.
Introduction: The Significance of the TPD Core
The thieno[3,4-c]pyrrole-4,6-dione (TPD) moiety is a powerful electron-withdrawing unit, or acceptor, that has become a cornerstone in the design of donor-acceptor (D-A) type conjugated polymers.[4][5] The incorporation of the TPD core into a polymer backbone allows for precise tuning of the material's electronic energy levels. Specifically, it effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer. This characteristic is highly sought after in organic electronics for two primary reasons:
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In Organic Photovoltaics (OPVs): A deep HOMO level in the donor polymer leads to a larger open-circuit voltage (Voc), a key parameter determining the overall power conversion efficiency (PCE) of a solar cell.[4]
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In Organic Field-Effect Transistors (OFETs): Lowering the HOMO level enhances the material's stability against ambient oxidation, leading to more robust and air-stable transistor devices.[6]
The subject of this guide, 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione, attaches a flexible n-octyl chain to the nitrogen atom of the TPD core. This alkyl chain does not significantly alter the core's electronic properties but is crucial for ensuring solubility in common organic solvents, enabling the material to be processed from solution to form thin films—a prerequisite for fabricating large-area, low-cost electronic devices.
Caption: Molecular Structure of 5-Octyl-TPD.
Physicochemical Properties
A summary of the key properties of 5-Octyl-TPD is presented below. These data are essential for experimental design, including reaction setup, purification, and device fabrication.
| Property | Value | Reference(s) |
| CAS Number | 773881-43-9 | [1][2][3] |
| Molecular Formula | C₁₄H₁₉NO₂S | [1][2] |
| Molecular Weight | 265.37 g/mol | [1][2] |
| IUPAC Name | 5-octylthieno[3,4-c]pyrrole-4,6-dione | [3] |
| Synonyms | N-n-Octyl-3,4-thiophenedicarboximide, TPD-octyl | [7] |
| Appearance | Solid | |
| Melting Point | 120-122 °C | [2] |
| Purity | Typically >95-98% (commercially available) | [1][7] |
| Canonical SMILES | CCCCCCCCN1C(=O)C2=CSC=C2C1=O | [3] |
Synthesis and Strategic Functionalization
The utility of 5-Octyl-TPD lies not only in its intrinsic properties but also in its capacity to be functionalized for polymerization. The most common and critical functionalization is dibromination at the 1- and 3-positions of the thiophene ring, creating a monomer ready for cross-coupling reactions.
Core Synthesis: 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
The synthesis is typically a two-step, one-pot procedure starting from thiophene-3,4-dicarboxylic acid.
Protocol:
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Anhydride Formation: Thiophene-3,4-dicarboxylic acid is refluxed in acetic anhydride. This reaction forms the intermediate thiophene-3,4-dicarboxylic anhydride by removing water. Acetic anhydride serves as both a reagent and a solvent.
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Imidization: After cooling, octylamine is added to the reaction mixture. Subsequent heating drives a condensation reaction where the primary amine attacks the anhydride carbonyls, followed by cyclization and dehydration to form the target N-octyl substituted imide, 5-Octyl-TPD.
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Purification: The crude product is typically purified by precipitation in a non-polar solvent like hexane, followed by recrystallization from a solvent mixture such as dichloromethane/hexane.[2]
Caption: Simplified workflow for the synthesis of 5-Octyl-TPD.
Critical Functionalization: 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
To be used in common polymerization techniques like Stille, Suzuki, or Direct (Hetero)arylation Polymerization (DHAP), the TPD core must be halogenated. Bromination is the most common approach.
Causality: The bromine atoms act as leaving groups, enabling the formation of new carbon-carbon bonds with a suitable donor co-monomer, thereby building the polymer chain. The resulting monomer, 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (CAS: 566939-58-0), is a widely used commercial product for this purpose.[8][9]
Protocol:
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Reagent Selection: N-Bromosuccinimide (NBS) is the reagent of choice. It is a reliable source of electrophilic bromine that selectively brominates the electron-rich thiophene ring without affecting the imide structure.
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Reaction: 5-Octyl-TPD is dissolved in a suitable solvent like a mixture of sulfuric acid and trifluoroacetic acid.[10] NBS is then added portion-wise at room temperature. The reaction is typically stirred overnight to ensure complete dibromination.[10]
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Work-up & Purification: The reaction is quenched by pouring it into ice water, causing the product to precipitate. The solid is then collected, washed, and purified, often by column chromatography, to yield the highly pure dibrominated monomer.
Applications in High-Performance Organic Electronics
The true value of 5-Octyl-TPD is realized when its dibrominated derivative is copolymerized with various electron-donating units to create D-A polymers for electronic devices.
Caption: Conceptual diagram of a D-A copolymer using the TPD unit.
Organic Field-Effect Transistors (OFETs)
TPD-based copolymers have demonstrated exceptional performance in OFETs. The rigid, planar structure of the TPD unit promotes intermolecular π-π stacking, which is essential for efficient charge transport through the thin film.
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High Charge Mobility: The strategic design of copolymers using the TPD building block has led to materials with remarkable charge carrier mobilities. For instance, certain TPD-containing copolymers have achieved hole mobilities as high as 1.29 cm²/(V·s), a value competitive with amorphous silicon.[11][12]
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Influence of Side Chains: The orientation and length of the alkyl chains on both the donor and acceptor units can significantly influence the polymer chain packing, thin-film morphology, and ultimately, the device performance.[11][12]
Organic Photovoltaics (OPVs)
In OPVs, TPD-based polymers serve as the electron donor material in the bulk-heterojunction (BHJ) active layer, typically blended with a fullerene or non-fullerene acceptor.
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High Open-Circuit Voltage (Voc): As mentioned, the strong electron-withdrawing nature of the TPD unit deepens the HOMO energy level of the polymer. This large energy gap between the polymer's HOMO and the acceptor's LUMO results in a high Voc, contributing to higher overall efficiency.
-
Broad Absorption: While the TPD unit itself has a wide bandgap, its copolymerization with various donor units creates polymers with broad absorption spectra, allowing for more efficient harvesting of the solar spectrum.[4]
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Non-Fullerene Acceptors: TPD-based polymers show excellent spectral matching with many state-of-the-art small-bandgap non-fullerene acceptors, making them highly effective components in modern high-efficiency solar cells.[4]
Experimental Workflow: OFET Fabrication
To illustrate the practical application, the following is a generalized workflow for fabricating a bottom-gate, top-contact OFET using a solution-processable TPD-based polymer.
Protocol:
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Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) is used as the substrate. The silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is rigorously cleaned by sequential sonication in deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: To improve the semiconductor/dielectric interface, the SiO₂ surface is treated with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This is typically done by vapor deposition or solution immersion. This step is critical as it reduces charge trapping and promotes ordered growth of the semiconductor film.
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Semiconductor Deposition: The TPD-based polymer is dissolved in a high-boiling-point solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene) at a concentration of 5-10 mg/mL. The solution is deposited onto the OTS-treated substrate via spin-coating to form a uniform thin film (typically 30-50 nm thick).
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Thermal Annealing: The substrate is annealed on a hot plate (e.g., at 120-150 °C) in an inert atmosphere (e.g., a nitrogen-filled glovebox). This step removes residual solvent and improves the crystallinity and molecular ordering of the polymer film, which is crucial for achieving high charge mobility.
-
Source-Drain Electrode Deposition: Gold (Au) source and drain electrodes (typically 40-50 nm thick) are thermally evaporated onto the semiconductor layer through a shadow mask to define the channel length and width.
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Characterization: The completed OFET device is then transferred to a probe station connected to a semiconductor parameter analyzer to measure its electrical characteristics (output and transfer curves) and extract key performance metrics like charge carrier mobility, on/off ratio, and threshold voltage.
Conclusion
5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is more than just a chemical compound; it is a testament to the power of molecular engineering. Its rationally designed structure, combining a potent electron-accepting core with a solubilizing alkyl chain, has made it an indispensable building block for a generation of high-performance organic semiconductors. The ability to reliably synthesize and functionalize this molecule has enabled researchers to create materials that push the boundaries of performance in both OFETs and OPVs. Future research will likely focus on creating novel TPD-based copolymers with even more finely tuned properties and exploring their applications in emerging areas like flexible electronics, sensors, and bioelectronics.
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